molecular formula C19H21N3O3 B6425819 N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2-phenoxypropanamide CAS No. 2034459-92-0

N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2-phenoxypropanamide

Cat. No.: B6425819
CAS No.: 2034459-92-0
M. Wt: 339.4 g/mol
InChI Key: VNMJSYBAFHWWIN-UHFFFAOYSA-N
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Description

N-(2-{1-Methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)-2-phenoxypropanamide is a pyrrolo-pyridine derivative characterized by a bicyclic pyrrolo[2,3-c]pyridine core fused with a ketone group at position 7 and a methyl-substituted nitrogen at position 1. The ethyl linker connects this heterocyclic system to a propanamide moiety substituted with a phenoxy group.

Properties

IUPAC Name

N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14(25-16-6-4-3-5-7-16)18(23)20-10-13-22-12-9-15-8-11-21(2)17(15)19(22)24/h3-9,11-12,14H,10,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMJSYBAFHWWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCN1C=CC2=C(C1=O)N(C=C2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison:

T-518 (N-[(1R,2R)-2-{3-[5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}cyclohexyl]-2,2,3,3,3-pentafluoropropanamide)

  • Structural Similarities : Both compounds share a pyrrolo-pyridine backbone with a ketone group.
  • Key Differences : T-518 incorporates a cyclohexyl-pentafluoropropanamide group and a difluoromethyl-oxadiazole substituent, enhancing its selectivity for HDAC6 inhibition.
  • Clinical Relevance : Unlike the queried compound, T-518 has advanced to preclinical trials for tauopathies.

N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylpropanamide (7h)

  • Structural Similarities : Both compounds feature a fused bicyclic heterocycle (pyrazolo-pyridine vs. pyrrolo-pyridine) and a propanamide side chain.
  • Key Differences: Compound 7h lacks the phenoxy substitution and incorporates a pyrazole ring.
  • Spectral Data : IR and NMR analyses confirm its amide functionality (IR υ 1690 cm⁻¹ for C=O; NH signals at δ 8.9–13.0 ppm) .
  • Synthetic Yield : Synthesized in 64% yield, suggesting feasible scalability for analogs like the queried compound .

2-{1-Benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(2-fluoro-4-methylphenyl)acetamide (BF23430)

  • Structural Similarities : Shares the pyrrolo[2,3-c]pyridine core and acetamide linker.
  • Key Differences: The benzyl group at position 1 and fluoro-methylphenyl substitution distinguish it from the queried compound’s methyl and phenoxy groups.
  • Molecular Weight : 389.42 g/mol (vs. 369.41 g/mol for the queried compound), reflecting differences in substituent bulk .

Research Implications and Limitations

  • Structural-Activity Relationships (SAR): The phenoxypropanamide group in the queried compound may influence solubility and target engagement compared to T-518’s fluorinated groups or BF23430’s aromatic substitutions.
  • Knowledge Gaps: Direct biological data for the queried compound are absent in published literature. Further studies should prioritize enzymatic assays (e.g., HDAC isoform selectivity) and pharmacokinetic profiling.
  • Synthetic Feasibility : High yields reported for compound 7h suggest that analogous routes could be adapted for scalable synthesis of the queried compound.

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